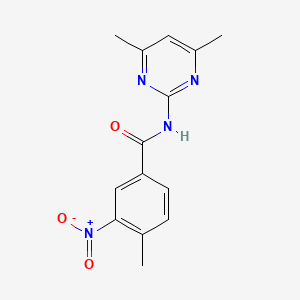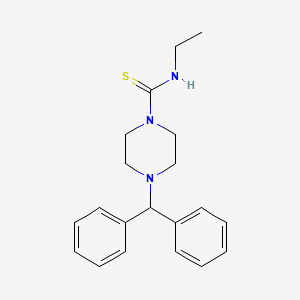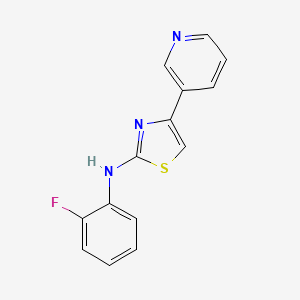
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide, also known as DMNQ, is a synthetic compound that has been studied for its potential use in scientific research. DMNQ has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide acts as a redox cycling agent, which means that it can transfer electrons between molecules in a cyclic manner. This process can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cells. This compound has been found to induce apoptosis in cancer cells by increasing ROS levels and causing DNA damage.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. This compound has also been found to inhibit the activity of mitochondrial complex I, which can affect the production of ATP and lead to cell death.
実験室実験の利点と制限
One advantage of using N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide in lab experiments is its ability to induce oxidative stress and apoptosis in cells. This makes it a useful tool for studying the mechanisms of cell death and for investigating potential treatments for diseases such as cancer. However, this compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide. One area of interest is investigating its potential use in treating oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. This compound's ability to induce apoptosis in cancer cells also makes it a promising candidate for cancer research. Further studies are needed to better understand the mechanisms of this compound's actions and to determine its potential as a therapeutic agent.
合成法
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitrobenzoic acid with 4,6-dimethyl-2-aminopyrimidine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then treated with an acid to yield this compound.
科学的研究の応用
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide has been studied for its potential use in a variety of scientific research applications. It has been found to have antioxidant properties and has been investigated for its potential use in treating oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use in cancer research, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-4-5-11(7-12(8)18(20)21)13(19)17-14-15-9(2)6-10(3)16-14/h4-7H,1-3H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOXEWMMWKVDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)


![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide](/img/structure/B5765662.png)
![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)
